4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F7H involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluorobenzoyl chloride with 4-aminothiophenol to form 4-fluoro-N-(4-mercaptophenyl)benzamide. This intermediate is then reacted with 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid to yield F7H .
Industrial Production Methods
Industrial production of F7H typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
F7H undergoes various chemical reactions, including:
Oxidation: F7H can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert F7H to its corresponding thiol derivatives.
Substitution: F7H can participate in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of F7H .
Scientific Research Applications
F7H has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its potential to modulate stem cell differentiation and tissue regeneration.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.
Mechanism of Action
F7H exerts its effects by binding to the transmembrane domain of the Frizzled receptor 7 (FZD7). This binding inhibits the receptor’s ability to activate the Wnt signaling pathway, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets involved include key proteins in the Wnt signaling cascade, such as β-catenin .
Comparison with Similar Compounds
Similar Compounds
Atractylochromene: An inhibitor of the β-catenin-dependent Wnt pathway, used in cancer research.
Pyrvinium pamoate: An old anthelminthic drug that inhibits the Wnt/β-catenin pathway in certain cancers.
NCB-0846: An orally active TNIK inhibitor that also targets the Wnt/β-catenin pathway.
Uniqueness of F7H
F7H is unique due to its high specificity and potency as an FZD7 antagonist. Its ability to bind effectively to the transmembrane domain of FZD7 sets it apart from other compounds that primarily target the extracellular domain .
Properties
Molecular Formula |
C24H18FN3O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-fluoro-N-[4-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylphenyl]benzamide |
InChI |
InChI=1S/C24H18FN3O2S2/c25-18-8-6-17(7-9-18)23(30)26-19-10-12-20(13-11-19)31-15-22(29)28-24-27-21(14-32-24)16-4-2-1-3-5-16/h1-14H,15H2,(H,26,30)(H,27,28,29) |
InChI Key |
GEURGPJRAOYJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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